molecular formula C12H22O2 B093157 Methyl 4-tert-butylcyclohexane-1-carboxylate CAS No. 17177-76-3

Methyl 4-tert-butylcyclohexane-1-carboxylate

Cat. No.: B093157
CAS No.: 17177-76-3
M. Wt: 198.3 g/mol
InChI Key: BWJSSYBIZVGKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-tert-butylcyclohexane-1-carboxylate is an organic compound with the molecular formula C12H22O2. It is a methyl ester derivative of 4-tert-butylcyclohexanecarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-tert-butylcyclohexane-1-carboxylate can be synthesized through the esterification of 4-tert-butylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of methyl 4-tert-butylcyclohexanecarboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a larger scale .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-tert-butylcyclohexane-1-carboxylate is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This structural feature makes it distinct from other similar compounds and contributes to its specific applications and behavior in chemical reactions .

Properties

IUPAC Name

methyl 4-tert-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJSSYBIZVGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199677
Record name Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17177-75-2
Record name Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 630 g of methanol was dissolved 203 g of 4-tert-butylcyclohexanecarboxylic acid. The solution was combined with 0.54 g of conc. sulfuric acid and heated under reflux for 72 hours. The reaction solution was allowed to cool to room temperature, 18 g of 2.5 wt % sodium hydroxide/methanol mixture was added, and the solvent was distilled off in vacuum from the reaction solution. The crude oil was purified by vacuum distillation, obtaining 207 g of methyl 4-tert-butylcyclohexanecarboxylate as colorless liquid (yield 95%, isomer ratio 76:24).
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
sodium hydroxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
203 g
Type
reactant
Reaction Step Three
Quantity
630 g
Type
solvent
Reaction Step Three

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